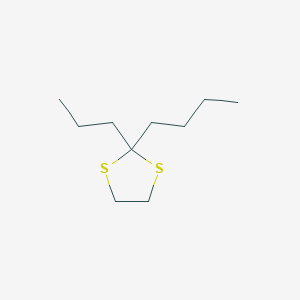![molecular formula C28H38N2O B14348965 N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide CAS No. 98062-00-1](/img/structure/B14348965.png)
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide is a chemical compound that belongs to the class of amides It is derived from docosahexaenoic acid, a polyunsaturated omega-3 fatty acid, and pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide typically involves the reaction of docosahexaenoic acid with pyridine-3-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane dynamics.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialized coatings and materials.
Mechanism of Action
The mechanism by which N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide exerts its effects involves its interaction with specific molecular targets and pathways. It may modulate the activity of enzymes and receptors involved in inflammatory responses and neuronal function. The compound’s structure allows it to integrate into cell membranes, influencing membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic acid (DHA): A precursor to N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide, known for its role in brain health and anti-inflammatory properties.
Pyridine derivatives: Compounds like pyridine-3-methanol, which are used in the synthesis of various bioactive molecules.
Uniqueness
This compound is unique due to its combined structural features of DHA and pyridine, which confer both lipid-like and heterocyclic properties. This dual nature allows it to participate in diverse biochemical processes and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
98062-00-1 |
|---|---|
Molecular Formula |
C28H38N2O |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C28H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(31)30-26-27-22-21-24-29-25-27/h3-4,6-7,9-10,12-13,15-16,18-19,21-22,24-25H,2,5,8,11,14,17,20,23,26H2,1H3,(H,30,31) |
InChI Key |
OOJFLKNARRFZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


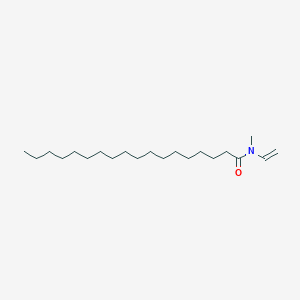
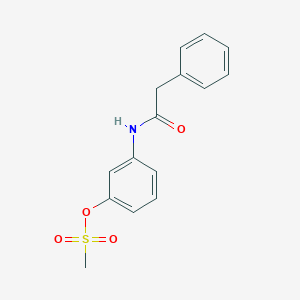
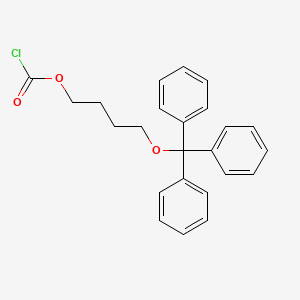
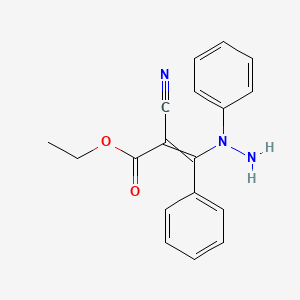
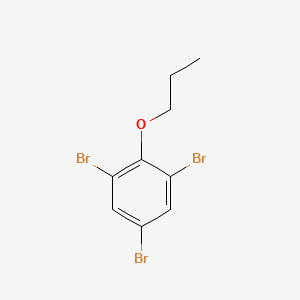
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
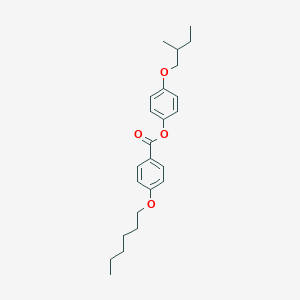
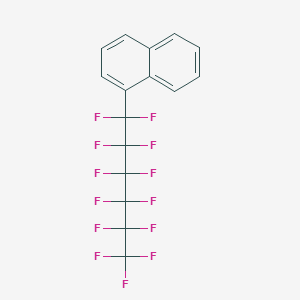
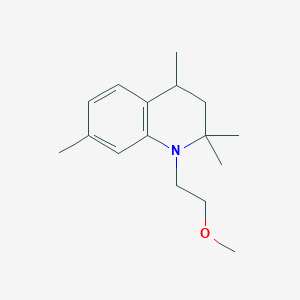
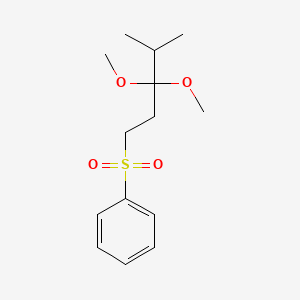
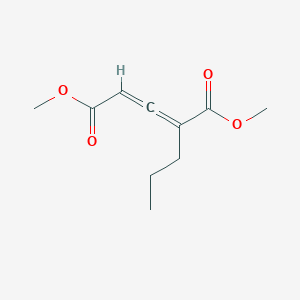
![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)

